molecular formula C13H11ClN4S2 B2559408 3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-66-5

3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine

Cat. No. B2559408
CAS RN: 477872-66-5
M. Wt: 322.83
InChI Key: RPPZLVMHUYZWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine, also known as 4-chlorobenzylthio-1,2,4-triazol-3-ylamine (CBS-T), is an organic compound that has been widely studied in recent years due to its potential applications in the fields of medicine and pharmacology. CBS-T is a member of the triazole family, which is a class of compounds that contain three nitrogen atoms and one sulfur atom in a ring structure. CBS-T is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds, and has been studied for its potential biological and pharmacological properties.

Scientific Research Applications

Antifungal Activity

This compound has demonstrated antifungal properties, making it a potential candidate for combating fungal infections. Researchers have investigated its efficacy against various fungal strains, including dermatophytes and Candida species. Further studies are needed to explore its mechanism of action and optimize its antifungal activity .

Anticancer Potential

The triazole ring system in this compound has sparked interest in its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Investigations into its selectivity, toxicity, and synergistic effects with other chemotherapeutic agents are ongoing .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating key inflammatory pathways. Its potential as a novel anti-inflammatory drug warrants further investigation .

Antioxidant Capacity

The presence of sulfur and thienyl groups contributes to the compound’s antioxidant activity. Researchers have evaluated its ability to scavenge free radicals and protect against oxidative stress. Understanding its mechanisms and assessing its bioavailability are essential for harnessing its antioxidant potential .

Antiviral Applications

Given the global impact of viral infections, compounds with antiviral properties are highly sought after. This compound has shown promise against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Researchers are exploring its mode of action and potential clinical applications .

Metal Chelation

The triazole moiety can act as a metal chelator, binding to metal ions. This property has implications in metal detoxification, treatment of metal poisoning, and targeted drug delivery. Investigating its selectivity for specific metals and optimizing its chelation properties are ongoing areas of research .

Agricultural Applications

Some studies have explored the use of this compound in agriculture. Its antifungal properties make it a potential fungicide for crop protection. Additionally, its antioxidant capacity may contribute to stress tolerance in plants. Research in this area aims to enhance crop yield and sustainability .

Material Science

The unique structure of this compound has led to investigations into its material science applications. Researchers have explored its use in organic electronics, sensors, and optoelectronic devices. Its semiconducting properties and stability make it an interesting candidate for various technological advancements .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S2/c14-10-5-3-9(4-6-10)8-20-13-17-16-12(18(13)15)11-2-1-7-19-11/h1-7H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPZLVMHUYZWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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